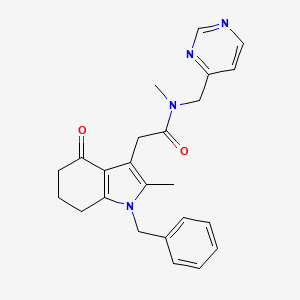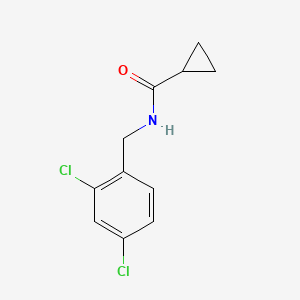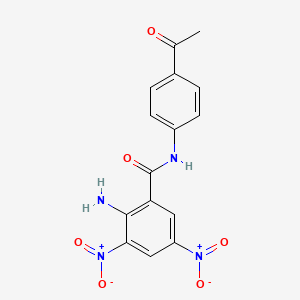![molecular formula C19H21N3O3 B4885949 1-(4-propoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4885949.png)
1-(4-propoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione
Descripción general
Descripción
1-(4-propoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. The compound is also known as PPM-18 and has been synthesized using a variety of methods.
Mecanismo De Acción
The mechanism of action of 1-(4-propoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that the compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, PPM-18 has been shown to activate the apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-(4-propoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has several biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, leading to the death of cancer cells. Additionally, PPM-18 has been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1-(4-propoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione in lab experiments is its ability to inhibit the growth of cancer cells. Additionally, the compound has been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of using PPM-18 in lab experiments is its low solubility, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on 1-(4-propoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione. One of the primary areas of interest is its potential application in the treatment of cancer. Studies are ongoing to determine the efficacy of the compound in various cancer types and to identify the optimal dosage and administration route. Additionally, research is being conducted to further understand the mechanism of action of PPM-18 and to identify potential targets for drug development. Finally, studies are ongoing to determine the safety and toxicity profile of the compound, which will be critical for its eventual clinical use.
Aplicaciones Científicas De Investigación
1-(4-propoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential application in various research fields. One of the primary areas of interest is its role in cancer research. Studies have shown that the compound has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, PPM-18 has been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
1-(4-propoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-11-25-16-5-3-15(4-6-16)22-18(23)12-17(19(22)24)21-13-14-7-9-20-10-8-14/h3-10,17,21H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPGDQJDJLFHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Propoxyphenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4885873.png)
![6-[2-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4885879.png)
![N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4885884.png)

![3-(2-methylphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B4885891.png)

![N-butyl-2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4885908.png)
![4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4885912.png)

![N~2~-(3-chlorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4885918.png)

![N-(4-bromophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4885931.png)
![ethyl 1'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4885932.png)
![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B4885938.png)